N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 332906-77-1
VCID: VC0418498
InChI: InChI=1S/C17H17ClN2O3/c1-11-9-14(5-8-16(11)19-12(2)21)20-17(22)10-23-15-6-3-13(18)4-7-15/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
SMILES: CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8g/mol

N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide

CAS No.: 332906-77-1

Main Products

VCID: VC0418498

Molecular Formula: C17H17ClN2O3

Molecular Weight: 332.8g/mol

N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide - 332906-77-1

CAS No. 332906-77-1
Product Name N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide
Molecular Formula C17H17ClN2O3
Molecular Weight 332.8g/mol
IUPAC Name N-(4-acetamido-3-methylphenyl)-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C17H17ClN2O3/c1-11-9-14(5-8-16(11)19-12(2)21)20-17(22)10-23-15-6-3-13(18)4-7-15/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Standard InChIKey CVARGSCJZCWZNV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C
PubChem Compound 839306
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator